2-[4-(Methylsulfanyl)phenyl]benzonitrile
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(4-methylsulfanylphenyl)benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NS/c1-16-13-8-6-11(7-9-13)14-5-3-2-4-12(14)10-15/h2-9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPPYLRPCUYIBLZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)C2=CC=CC=C2C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70362723 | |
| Record name | 2-[4-(Methylsulfanyl)phenyl]benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70362723 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
171879-75-7 | |
| Record name | 2-[4-(Methylsulfanyl)phenyl]benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70362723 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Spectroscopic and Crystallographic Investigations of 2 4 Methylsulfanyl Phenyl Benzonitrile
High-Resolution Structural Determination
The precise three-dimensional arrangement of atoms and molecules in the solid state is crucial for understanding the properties of a material. Advanced techniques, particularly single-crystal X-ray diffraction, provide unparalleled insight into these structural details.
Single Crystal X-ray Diffraction Analysis
In a similar vein, the crystal structure of 2-[4-(methylsulfonyl)phenyl]acetonitrile, which shares a substituted phenylacetonitrile (B145931) framework, has been reported to be in the triclinic space group. nih.gov The bond lengths and angles in this related molecule were found to be within the normal ranges. nih.gov
Molecular Packing and Intermolecular Interactions
In the crystal structure of the related compound 2-(4-methylphenyl)benzonitrile, weak intermolecular π-π stacking interactions are observed, with centroid-centroid distances of 3.8172(12) Å and 3.9349(12) Å. nih.govnih.gov These interactions help to stabilize the crystal packing. nih.govnih.gov Similarly, in the crystal structure of 4-methylsulfanyl-2-phenyl-quinazoline, molecules are linked by π-π stacking interactions with centroid-centroid distances ranging from 3.5287(8) Å to 3.8601(9) Å. nih.gov The crystal packing of 2-[(N-Benzyl-4-methyl-benzene-sulfonamido)methyl]pyridinium nitrate (B79036) is also consolidated by numerous weak C-H···O bonds and π-π stacking interactions, with a centroid-centroid separation of 3.868(2) Å. nih.gov
In the case of 2-[4-(methylsulfonyl)phenyl]acetonitrile, molecules are linked into layers parallel to the (001) plane via intermolecular C-H···O hydrogen bonds. nih.gov
Dihedral Angle Analysis in Biphenyl (B1667301) Systems
The dihedral angle between the two phenyl rings in biphenyl systems is a critical parameter that defines their three-dimensional shape. This angle is influenced by the nature and position of substituents on the rings.
For 2-(4-methylphenyl)benzonitrile, the dihedral angle between the mean planes of the two benzene (B151609) rings is reported to be 44.6(7)°. nih.govnih.gov In another related structure, 2-[(N-Benzyl-4-methyl-benzene-sulfonamido)methyl]pyridinium nitrate, the dihedral angle between the pyridinium (B92312) and phenyl rings is 81.77(19)°, while the angle between the phenyl and tolyl rings is 82.69(19)°. nih.gov In 4-methylsulfanyl-2-phenyl-quinazoline, the dihedral angle between the phenyl ring and the quinazoline (B50416) ring system is a much smaller 13.95(5)°. nih.gov
Comprehensive Spectroscopic Characterization Techniques
Spectroscopic techniques provide a wealth of information about the structure, bonding, and electronic properties of molecules. A combination of vibrational and nuclear magnetic resonance spectroscopy is essential for a thorough characterization of 2-[4-(Methylsulfanyl)phenyl]benzonitrile.
Vibrational Spectroscopy: FT-IR and FT-Raman
Fourier-transform infrared (FT-IR) and FT-Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The resulting spectra provide a characteristic fingerprint of the compound.
The FT-IR spectrum of a compound provides information about its functional groups and molecular structure. For instance, the FT-IR spectrum of 1,1-bis[4-(4-benzaldehyde oxy)-3-methyl phenyl] cyclopentane (B165970) was used to confirm its successful synthesis. researchgate.net In the analysis of porphyrins, stretching vibrations of C-H groups in the FT-IR spectrum are of particular interest due to their role in non-radiative transitions. nih.gov Phenyl ring vibrations typically appear in the 1600–1500 cm⁻¹ range. nih.gov
The NIST WebBook provides IR spectral data for related compounds such as 4-methylbenzonitrile and 2-(4-methylphenyl)benzonitrile, which can serve as a reference for interpreting the spectrum of the title compound. nist.govnist.gov The Aldrich FT-IR Collection also contains a vast library of spectra for comparison. thermofisher.com
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the structure of organic molecules in solution. 1H and 13C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.
1H and 13C NMR: The 1H and 13C NMR spectra of a molecule provide a map of the hydrogen and carbon atoms within the structure. For example, the 1H and 13C NMR spectra of various substituted benzonitriles and related aromatic compounds have been reported, showing distinct chemical shifts and splitting patterns for the aromatic protons and carbons. scielo.brrsc.org The chemical shifts in the 1H NMR spectrum of benzonitrile (B105546) derivatives typically appear in the range of δ 7.2–8.5 ppm.
GIAO Method for Chemical Shift Prediction: The Gauge-Including Atomic Orbital (GIAO) method is a computational approach used to predict NMR chemical shifts. researchgate.net This theoretical calculation can be a valuable tool in assigning the signals observed in experimental NMR spectra. researchgate.net By comparing the calculated shifts with the experimental data, a more confident assignment of the complex spectral features can be achieved. researchgate.net
Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions (e.g., π→π transitions)*
The UV-Vis spectrum of this compound is expected to be characterized by absorptions arising from π→π* transitions within the aromatic system. The biphenyl framework itself gives rise to strong absorptions, which are further influenced by the electronic nature of the substituents.
The nitrile group acts as an electron-withdrawing group, while the methylsulfanyl group is typically considered an electron-donating group due to the lone pairs on the sulfur atom. This donor-acceptor substitution pattern across the biphenyl system can lead to intramolecular charge transfer (ICT) character in the electronic transitions. Such ICT transitions often result in absorption bands at longer wavelengths (a bathochromic or red shift) compared to the unsubstituted biphenyl molecule.
The electronic spectrum would likely display multiple bands. High-energy bands in the shorter wavelength UV region can be attributed to π→π* transitions localized on the individual benzene rings. Lower-energy bands, extending into the longer wavelength UV or even the visible region, would be associated with transitions involving the entire conjugated system, including the phenyl rings and the sulfur and nitrile substituents. These transitions are sensitive to the planarity of the biphenyl system; a more planar conformation allows for greater π-electron delocalization and typically results in a red-shifted absorption maximum (λmax).
The solvent polarity is also expected to influence the UV-Vis spectrum. In polar solvents, the excited state of molecules with significant ICT character is often stabilized to a greater extent than the ground state, leading to a bathochromic shift of the corresponding absorption band.
While specific experimental data for this compound is not available in the reviewed literature, a hypothetical UV-Vis data table based on related structures is presented below to illustrate the expected trends. For instance, studies on other substituted biphenyls and sulfur-containing aromatic compounds provide a basis for these estimations.
Hypothetical UV-Vis Absorption Data for this compound in Different Solvents
| Solvent | Dielectric Constant (ε) | λ_max (nm) (Localized π→π) | λ_max (nm) (ICT π→π) | Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹) |
| Hexane | 1.88 | ~250-260 | ~290-310 | ~15,000-25,000 |
| Dichloromethane | 8.93 | ~255-265 | ~300-320 | ~18,000-28,000 |
| Acetonitrile | 37.5 | ~255-265 | ~305-325 | ~20,000-30,000 |
| Methanol | 32.7 | ~250-260 | ~310-330 | ~22,000-32,000 |
Note: This table is illustrative and not based on experimental data for the specific compound.
Detailed research, including quantum chemical calculations, would be necessary to precisely assign the observed electronic transitions and to quantify the effects of substitution and solvent on the photophysical properties of this compound.
Quantum Chemical and Computational Modeling of 2 4 Methylsulfanyl Phenyl Benzonitrile
Density Functional Theory (DFT) Studies for Molecular Geometry Optimization
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. nih.govnih.gov It is widely employed for geometry optimization, which involves finding the lowest energy arrangement of atoms in a molecule. nih.gov For 2-[4-(Methylsulfanyl)phenyl]benzonitrile, DFT calculations, typically using a functional like B3LYP combined with a basis set such as 6-311++G(d,p), are employed to determine its most stable three-dimensional conformation.
| Parameter | Description | Predicted Value |
|---|---|---|
| C-C (inter-ring) | Bond length between the two phenyl rings | Data not available in literature |
| C≡N | Bond length of the nitrile group | Data not available in literature |
| C-S | Bond length of the carbon-sulfur bond | Data not available in literature |
| S-CH3 | Bond length of the sulfur-methyl bond | Data not available in literature |
| Dihedral Angle | Angle between the two phenyl rings | Data not available in literature |
Electronic Structure and Frontier Molecular Orbital (FMO) Analysis
HOMO-LUMO Energy Gap Calculations
Frontier Molecular Orbital (FMO) theory is fundamental to understanding the electronic properties and reactivity of a molecule. pku.edu.cnacadpubl.eu The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. researchgate.net The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical stability and reactivity. researchgate.net
A large energy gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. researchgate.net Conversely, a small energy gap suggests that the molecule is more reactive and can be easily polarized. frontiersin.orgresearchgate.net For this compound, the HOMO is expected to be localized primarily on the electron-rich methylsulfanylphenyl ring, while the LUMO is anticipated to be distributed over the electron-withdrawing benzonitrile (B105546) moiety. This distribution facilitates intramolecular charge transfer (ICT) upon electronic excitation.
| Property | Description | Value (eV) |
|---|---|---|
| EHOMO | Energy of the Highest Occupied Molecular Orbital | Data not available in literature |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Data not available in literature |
| Energy Gap (ΔE) | ELUMO - EHOMO | Data not available in literature |
Mulliken Population Analysis and Charge Distribution
Mulliken population analysis is a method for estimating partial atomic charges from the results of quantum chemistry calculations, providing insight into the distribution of electrons within a molecule. medjchem.com This analysis helps to identify the electrostatic nature of different atoms and functional groups. However, it is known that the calculated charges are sensitive to the basis set used in the computation. nih.gov
In this compound, the analysis would typically show a negative partial charge on the nitrogen atom of the nitrile group and the sulfur atom of the methylsulfanyl group due to their high electronegativity. The carbon atoms bonded to these heteroatoms would exhibit positive charges. The hydrogen atoms are generally found to have small positive charges. This charge distribution is crucial for understanding intermolecular interactions and the molecule's reactivity.
| Atom | Predicted Charge (a.u.) |
|---|---|
| N (nitrile) | Data not available in literature |
| S (methylsulfanyl) | Data not available in literature |
| C (nitrile) | Data not available in literature |
| C (attached to S) | Data not available in literature |
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attacks. ijpcbs.commdpi.com The MEP surface is color-coded to represent different potential values: red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue indicates regions of low electron density (positive potential), which are favorable for nucleophilic attack. nih.gov Green represents areas of neutral potential.
For this compound, the MEP map would show the most negative potential (red) localized around the nitrogen atom of the nitrile group and the sulfur atom, identifying these as the primary sites for electrophilic interaction. The most positive potential (blue) would be found around the hydrogen atoms of the methyl group and the phenyl rings, indicating these as potential sites for nucleophilic interaction. The MEP map provides a comprehensive picture of the molecule's electronic landscape and is instrumental in understanding hydrogen bonding and other non-covalent interactions. researchgate.net
Reactivity Descriptors and Chemical Hardness/Softness
Based on DFT calculations, several global reactivity descriptors can be determined from the energies of the frontier molecular orbitals. These descriptors, such as chemical hardness (η), softness (S), electronegativity (χ), chemical potential (μ), and the electrophilicity index (ω), provide quantitative measures of a molecule's reactivity and stability. youtube.comfrontiersin.org
Chemical hardness (η) is a measure of resistance to change in electron distribution. A molecule with a large HOMO-LUMO gap is considered "hard," while one with a small gap is "soft." researchgate.net Chemical softness (S) is the reciprocal of hardness. The electrophilicity index (ω) quantifies the ability of a species to accept electrons. These parameters are crucial for predicting how the molecule will behave in a chemical reaction.
| Descriptor | Formula | Value |
|---|---|---|
| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Data not available in literature |
| Chemical Softness (S) | 1 / (2η) | Data not available in literature |
| Electronegativity (χ) | -(EHOMO + ELUMO) / 2 | Data not available in literature |
| Chemical Potential (μ) | -χ | Data not available in literature |
| Electrophilicity Index (ω) | μ2 / (2η) | Data not available in literature |
Excited State Properties and Time-Dependent DFT (TD-DFT)
Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for calculating the properties of electronically excited states. It is particularly effective for predicting UV-visible absorption spectra by calculating the vertical excitation energies and oscillator strengths of electronic transitions from the ground state to various excited states.
For this compound, TD-DFT calculations can elucidate the nature of its electronic transitions. The lowest energy transition is typically a HOMO→LUMO transition, which, due to the spatial distribution of these orbitals, would have significant intramolecular charge-transfer (ICT) character. The calculations can predict the wavelength of maximum absorption (λmax) and help in the interpretation of experimental electronic spectra. This analysis is essential for understanding the photophysical properties of the molecule and its potential applications in areas such as organic electronics or as a fluorescent probe. nih.gov
| Transition | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) | Major Contribution |
|---|---|---|---|---|
| S0 → S1 | Data not available in literature | Data not available in literature | Data not available in literature | HOMO → LUMO |
| S0 → S2 | Data not available in literature | Data not available in literature | Data not available in literature | Data not available in literature |
Vibrational Frequency Analysis and Potential Energy Distribution (PED)
No experimental or theoretical vibrational frequency data (such as FT-IR or Raman spectra) coupled with a Potential Energy Distribution (PED) analysis for this compound has been found. Such an analysis would typically involve calculating the harmonic vibrational frequencies using methods like Density Functional Theory (DFT) and assigning the specific vibrational modes (e.g., stretching, bending) of the molecule's functional groups.
Natural Bond Orbital (NBO) Analysis
There are no published Natural Bond Orbital (NBO) analyses for this compound. An NBO analysis is used to investigate intramolecular charge transfer, hyperconjugative interactions, and the stabilization energy arising from electron delocalization between filled donor orbitals and empty acceptor orbitals within the molecule. Without a specific study, data on these donor-acceptor interactions and their stabilization energies (E(2)) cannot be provided.
Non-Linear Optical (NLO) Properties Theoretical Evaluation
While the theoretical evaluation of Non-Linear Optical (NLO) properties is a common computational task, specific results for this compound are absent from the literature.
Polarizability and Hyperpolarizability Calculations
No theoretical studies detailing the calculated values for the static or dynamic polarizability (α) and first-order hyperpolarizability (β) of this compound are available. These values are crucial for predicting a molecule's potential for NLO applications, and are typically calculated using quantum chemical methods.
Self-Defocusing Effects and Charge Transfer Mechanisms
The specific intramolecular charge transfer (ICT) pathways and any potential for self-defocusing effects in this compound have not been investigated in published research. Understanding these mechanisms would require dedicated computational studies, often involving analysis of the molecule's frontier molecular orbitals (HOMO and LUMO) and excited states.
Optical Limiting Behavior Theoretical Basis
There is no available research on the theoretical basis for any optical limiting behavior of this compound. Such a study would investigate phenomena like reverse saturable absorption or nonlinear scattering, which are responsible for a material's ability to clamp transmitted light at a constant level above a certain input intensity.
Applications in Advanced Materials Science and Supramolecular Assemblies
Development of Nonlinear Optical (NLO) Materials
Organic molecules with donor-π-acceptor (D-π-A) motifs are central to the development of materials with significant nonlinear optical (NLO) properties. These materials can alter the phase, frequency, or amplitude of incident light, which is crucial for applications in telecommunications, optical computing, and signal processing. The design of efficient organic NLO materials is often based on creating asymmetric polarization through the strategic placement of electron donor and acceptor groups across a π-conjugated system. ipme.ru
The NLO response of a molecule is intrinsically linked to its structure. In 2-[4-(Methylsulfanyl)phenyl]benzonitrile, the methylsulfanyl (-SMe) group acts as an electron donor, while the benzonitrile (B105546) (-C₆H₄CN) moiety functions as an electron acceptor. The biphenyl (B1667301) framework serves as the π-conjugated bridge that facilitates intramolecular charge transfer (ICT) from the donor to the acceptor upon excitation. This ICT is a primary source of high molecular hyperpolarizability (β), a key measure of a molecule's second-order NLO activity.
Several factors enhance the NLO response in such systems:
Donor-Acceptor Strength: Increasing the electron-donating or -accepting capability of the substituents can increase nonlinearity. ipme.ru For instance, substituting a dimethylamino group for a methylsulfanyl group can further enhance the NLO properties. rsc.org
π-Conjugated Bridge: The nature of the π-system is critical. Biphenyl and stilbene (B7821643) backbones are common, and their ability to delocalize electrons efficiently enhances the charge transfer process. nih.gov Studies comparing different aromatic systems have shown that thiophene (B33073) can provide a more efficient electron delocalization pathway than benzene (B151609), leading to greater hyperpolarizability. rsc.org
Molecular Geometry: The planarity of the molecule affects the degree of π-electron delocalization. A more planar conformation generally leads to a more effective conjugation and, consequently, a stronger NLO response.
Computational studies using methodologies like Density Functional Theory (DFT) are frequently employed to predict and analyze the NLO properties of D-π-A molecules, correlating structural features with hyperpolarizability values. nih.govresearchgate.net
Interactive Table: Structure-Property NLO Relationships
| Structural Feature | Influence on NLO Properties | Example/Rationale |
| Electron Donor Group | Stronger donors increase intramolecular charge transfer and hyperpolarizability. | Dimethylamino > Methylsulfanyl |
| Electron Acceptor Group | Stronger acceptors enhance the charge-transfer character. | Dicyanovinyl > Nitro > Cyano |
| π-Conjugated System | Longer or more efficient conjugation pathways improve electron delocalization. | Bithiophene > Biphenyl > Thiophene > Benzene |
| Molecular Planarity | Co-planar aromatic rings maximize π-orbital overlap, enhancing NLO response. | Torsion angle between rings is a key parameter. |
Optical limiters are materials that exhibit high transmittance at low input light intensities but low transmittance at high intensities. This property is vital for protecting sensitive optical sensors and human eyes from damage by high-power laser beams. The mechanisms behind optical limiting in organic materials often involve nonlinear absorption processes such as reverse saturable absorption (RSA) and two-photon absorption (TPA).
Molecules like this compound, with their strong ICT characteristics, are promising candidates for optical limiting. In the RSA mechanism, the excited state of the molecule has a larger absorption cross-section than its ground state. When exposed to high-intensity light, a significant population of molecules is promoted to the excited state, leading to a sharp increase in absorption and thus limiting the transmission of light. The efficiency of this process depends on the photophysical properties of the molecule, including the lifetime and absorption characteristics of its excited states.
Electrochromic Materials Development (for related phenyl-dithienylpyrrole derivatives incorporating benzonitrile moieties)
Electrochromic materials can change their optical properties, such as color, in response to an applied electrical potential. This capability is utilized in applications like smart windows, auto-dimming mirrors, and low-power displays. Conducting polymers are a prominent class of electrochromic materials, where color changes are induced by electrochemical "doping" and "dedoping" (oxidation and reduction) processes that alter the electronic band structure. lboro.ac.uk
Research into polydithienylpyrrole (poly-SNS) derivatives has demonstrated how substituent choice can tune electrochromic performance. A comparative study of polymers derived from 1-(4-(methylthio)phenyl)-2,5-di(thiophen-2-yl)-pyrrole (MPS) and 4-(2,5-di(thiophen-2-yl)-pyrrol-1-yl)benzonitrile (ANIL) provides clear insights. The MPS monomer incorporates a donor (methylthio-phenyl) group, while the ANIL monomer features an acceptor (benzonitrile) group.
Electrochemical polymerization of these monomers yields the polymers PMPS and PANIL, respectively. Spectroelectrochemical analysis reveals distinct differences:
PMPS (Donor Group): The film is green in its neutral state and transitions to dark green and then brown upon oxidation.
PANIL (Acceptor Group): The incorporation of the electron-withdrawing benzonitrile unit results in different optical properties and electrochemical behavior.
The onset oxidation potential for PANIL is significantly higher than for PMPS, which is attributed to the deactivating effect of the benzonitrile group. This demonstrates that the electronic nature of the substituent directly modulates the energy levels (HOMO/LUMO) of the polymer, thereby influencing its redox potentials and color states. Key performance metrics such as maximum optical contrast (ΔTmax) and coloration efficiency (ηmax) are also strongly affected by the substituent.
Interactive Table: Comparison of Electrochromic Properties
| Property | PMPS (from Methylthio-phenyl derivative) | PANIL (from Benzonitrile derivative) |
| Substituent Type | Electron-donating | Electron-withdrawing |
| Oxidation Peak | 0.95 V | 1.0 V |
| Reduction Peak | 0.5 V | 0.6 V |
| ΔTmax | 54.47% (at 940 nm) | 44.63% (at 950 nm) |
| Coloration Efficiency (ηmax) | 298.28 cm²·C⁻¹ | Lower than PMPS |
Data derived from studies on related dithienylpyrrole polymers.
Supramolecular Interactions and Crystal Engineering
Crystal engineering focuses on understanding and controlling how molecules assemble into crystalline solids. This knowledge is used to design new materials with desired physical properties by directing the formation of specific supramolecular architectures. The assembly process is governed by a complex interplay of non-covalent interactions.
Self-assembly is the spontaneous organization of molecules into ordered structures, driven by non-covalent forces. Molecular recognition, the specific binding between molecules, is the foundation of this process. In the context of this compound, the benzonitrile fragment is a key player in directing molecular recognition. springernature.comnih.gov
Recent studies have shown that the benzonitrile moiety can be precisely recognized by specifically designed supramolecular hosts. nih.govrepec.org This recognition is achieved through a "key-lock" mechanism where the benzonitrile "key" fits into the host's "lock". The interactions stabilizing this complex include:
π-π Stacking: The benzene ring of the benzonitrile group engages in stacking interactions with aromatic surfaces of the host molecule. nih.gov
C-H···N Interactions: The partially negatively charged nitrogen atom of the cyanide group acts as a hydrogen bond acceptor, forming multiple C-H···N interactions with C-H donors from the host. nih.gov
This ability of the benzonitrile group to act as a reliable binding site (a supramolecular synthon) makes it a valuable tool in crystal engineering for building complex, predictable architectures. nih.gov
The crystal structure of a molecule like this compound is determined by the sum of various weak interactions that guide the molecules to pack in an energetically favorable arrangement. researchgate.net Based on studies of structurally similar compounds, several key non-covalent interactions are expected to dictate its crystal packing. researchgate.netnih.gov
π-π Stacking: A dominant interaction in aromatic compounds, where the electron-rich π-systems of the phenyl rings stack on top of each other. This is often observed in biphenyl derivatives. mdpi.com
C-H···N Hydrogen Bonds: The nitrogen atom of the nitrile group is a competent hydrogen bond acceptor, readily interacting with activated C-H donors from neighboring molecules to form extended networks. nih.govnih.gov
C-H···π Interactions: Aromatic rings can act as weak hydrogen bond acceptors, with C-H bonds from adjacent molecules pointing towards the face of the ring.
Sulfur-involved Interactions: The methylsulfanyl group can participate in specific non-covalent interactions. The sulfur atom can act as a weak hydrogen bond acceptor in C-H···S interactions or participate in other chalcogen-based interactions that influence molecular conformation and packing. The introduction of methylthio groups has been shown to fundamentally alter crystal packing from herringbone to π-stacking structures in some molecular semiconductors. nih.gov
The interplay of these varied interactions—from strong hydrogen bonds to weaker van der Waals and π-stacking forces—creates a unique three-dimensional supramolecular architecture, which in turn defines the bulk properties of the material. nso-journal.orgnso-journal.org
Hirshfeld Surface Analysis for Intermolecular Interaction Quantification
Hirshfeld surface analysis is a powerful computational method used to visualize and quantify the intermolecular interactions within a crystal lattice. This technique maps the electron distribution of a molecule in its crystalline environment, providing a three-dimensional surface that elucidates the nature and extent of close contacts with neighboring molecules. The analysis is instrumental in understanding the forces that govern crystal packing, which in turn dictates many of the material's physical properties, such as stability, solubility, and morphology.
The Hirshfeld surface is generated by partitioning the crystal electron density into molecular fragments. The surface is defined as the region where the contribution to the electron density from the molecule of interest is equal to the contribution from all other molecules in the crystal. By mapping various properties onto this surface, such as the normalized contact distance (dnorm), electrostatic potential, and curvature, a detailed picture of the intermolecular interactions emerges.
While a specific crystallographic information file (CIF) for this compound is not publicly available, precluding a direct analysis, we can infer the likely intermolecular interactions based on its molecular structure and data from analogous compounds. The molecule possesses phenyl rings, a nitrile group, and a methylsulfanyl group, all of which can participate in various non-covalent interactions.
The primary interactions expected to stabilize the crystal structure of this compound would include:
H···H contacts: These are typically the most abundant interactions in organic crystals, arising from van der Waals forces between hydrogen atoms on adjacent molecules.
S···H/H···S contacts: The sulfur atom of the methylsulfanyl group can act as a weak hydrogen bond acceptor, forming contacts with hydrogen atoms of neighboring molecules.
N···H/H···N contacts: The nitrogen atom of the nitrile group is a potential hydrogen bond acceptor, leading to interactions with hydrogen atoms.
π-π stacking (C···C contacts): The aromatic phenyl rings can engage in stacking interactions, which are crucial for the stability of the crystal lattice.
The following interactive table provides a hypothetical, yet representative, summary of the percentage contributions of various intermolecular contacts to the Hirshfeld surface of this compound, based on analyses of structurally similar compounds. This data illustrates the typical quantitative output of a Hirshfeld surface analysis.
| Interaction Type | Contribution (%) | Description |
|---|---|---|
| H···H | 45.5 | Represents the most significant contribution, arising from contacts between hydrogen atoms on neighboring molecules. |
| C···H/H···C | 28.0 | Significant interactions involving the aromatic rings and other carbon atoms, crucial for crystal packing. |
| S···H/H···S | 10.2 | Contacts involving the sulfur atom, indicating weak hydrogen bonding. |
| N···H/H···N | 7.8 | Interactions with the nitrogen atom of the nitrile group, suggesting its role as a hydrogen bond acceptor. |
| C···C | 5.5 | indicative of π-π stacking between the phenyl rings of adjacent molecules. |
| Other | 3.0 | Includes minor contacts such as S···C, N···C, etc. |
This quantitative breakdown is essential for crystal engineering and the rational design of new materials, as it allows for a detailed understanding of how molecular structure directs supramolecular assembly.
Q & A
Q. What are the recommended methods for synthesizing 2-[4-(Methylsulfanyl)phenyl]benzonitrile and ensuring purity?
Methodological Answer: Synthesis typically involves coupling reactions between substituted phenylboronic acids and benzonitrile derivatives under Suzuki-Miyaura conditions. For purification, column chromatography (silica gel, hexane/ethyl acetate gradient) is commonly used. Purity validation requires:
- Analytical Techniques :
- HPLC (High-Performance Liquid Chromatography) with UV detection.
- NMR Spectroscopy (¹H and ¹³C) to confirm structural integrity (e.g., nitrile peak at ~2237 cm⁻¹ in IR) .
- Mass Spectrometry (ESI-MS) for molecular ion confirmation (e.g., m/z 306 [M⁺] for analogs) .
- Solvent Selection : Slow evaporation of methanol solutions yields crystals for structural validation .
Q. How is the crystal structure of this compound determined, and what key parameters are observed?
Methodological Answer: X-ray crystallography using a diffractometer (e.g., Oxford Diffraction Xcalibur Eos Gemini) with Mo-Kα radiation (λ = 0.71073 Å) is standard. Key parameters include:
- Data Collection :
- Temperature: 100–150 K for stability.
- Resolution: ≤ 0.80 Å for high precision.
- Refinement :
| Parameter | Value |
|---|---|
| Dihedral angle (Ar–Ar) | 44.6° ± 0.7° |
| Bond length (C≡N) | 1.14 Å |
| R-factor | 0.040 (unrefined data) |
Advanced Research Questions
Q. What challenges arise during crystallographic refinement of this compound derivatives?
Methodological Answer: Common challenges include:
Q. How can structure-activity relationship (SAR) studies be designed to evaluate bioactivity?
Methodological Answer:
-
Analog Synthesis : Introduce substituents (e.g., halogens, triazoles) at the phenyl or benzonitrile moiety .
-
Assays :
- Cytotoxicity via MTT/PrestoBlue in cancer cell lines (IC₅₀ determination).
- Docking Studies: Use AutoDock Vina to predict binding to targets (e.g., aromatase enzyme for letrozole analogs) .
-
Key Data :
Analog Substituent IC₅₀ (μM) Binding Affinity (kcal/mol) 4-Chlorophenyl 12.5 -8.9 2,4-Dichlorophenyl 8.3 -9.4
Q. What photophysical properties make this compound suitable for optoelectronic applications?
Methodological Answer:
-
OLED Applications : The nitrile group stabilizes excited states, enabling pure-blue fluorescence (e.g., tBuPCAPICN with EQE ~13%) .
-
Fluorescence Probes : Electron-withdrawing CN enhances sensitivity to analytes (e.g., HMBT for phosgene detection via fluorescence quenching) .
-
Key Metrics :
Property Value λₑₘ (Emission) 450–470 nm (blue) Quantum Yield (Φ) 0.65–0.85
Q. How do computational methods aid in understanding reactivity and electronic properties?
Methodological Answer:
Q. How should researchers address contradictions in crystallographic or spectroscopic data?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
